2-Ethyl-2-methylpentanoic acid
Description
Historical Context and Early Investigations of Branched-Chain Carboxylic Acids
The study of carboxylic acids is one of the oldest branches of organic chemistry, with many simple, straight-chain acids having been isolated from natural sources for centuries. britannica.comuomustansiriyah.edu.iq The nomenclature of these early discoveries often reflected their origin, such as butyric acid from butter. britannica.com The development of systematic nomenclature by organizations like the International Union of Pure and Applied Chemistry (IUPAC) became crucial as the number of known organic compounds expanded, allowing for unambiguous naming based on chemical structure. britannica.com
The investigation of branched-chain carboxylic acids, and particularly α,α-disubstituted acids like 2-Ethyl-2-methylpentanoic acid, is a more modern endeavor. The synthesis of such sterically congested molecules presented a significant challenge to early organic chemists. Landmark reactions, such as the malonic ester synthesis, provided initial pathways to these complex structures. google.com Later, the development of methods like the Koch carbonylation, which utilizes olefins, carbon monoxide, and a strong acid catalyst, offered more direct routes to branched carboxylic acids. Early research into α,α-disubstituted amino acids also paved the way for understanding the synthesis and properties of these highly substituted compounds, noting the steric constraints they impose. nih.gov These foundational synthetic efforts were critical in making compounds like this compound accessible for further study.
Contemporary Significance in Organic Synthesis and Chemical Sciences
In modern chemical research, this compound serves as a valuable building block and a compound of interest for its intrinsic properties. Its branched structure imparts a lower melting point and different solubility characteristics compared to its straight-chain isomers. cymitquimica.com
Synthetic Applications:
A primary use of this compound is in the synthesis of other chemical entities. It can be used to produce esters, which have applications in the fragrance and flavor industries. cymitquimica.comthegoodscentscompany.com The compound also finds use in the production of plasticizers and surfactants. cymitquimica.com A notable application is its role as a related compound or impurity standard for Valproic Acid, a widely used pharmaceutical. cymitquimica.com
Several synthetic methods for this compound have been developed, reflecting its utility. One patented method involves the oxidation of 2-ethyl-3-methyl-pentanal. google.com Another detailed synthesis starts from a cyanoacetate (B8463686) ester, proceeding through several intermediates. google.com The stereoselective synthesis of its enantiomers, such as (S)-2-Ethyl-2-methylpentanoic acid, has also been a focus, often starting from chiral precursors derived from biochemical sources like baker's yeast. researchgate.netsynblock.comacs.org
Research Findings:
Recent research has highlighted the biological activities of this compound and its derivatives. It has been shown to possess cytotoxic properties, inhibiting the growth of tumor cells by inducing necrotic cell death, and also exhibits fusogenic properties. biosynth.com Furthermore, it can be used as an endosomal excipient in drug delivery systems. biosynth.com The compound is also a derivative of 2,5-Dimethyl-2-ethylhexanoic Acid, which is used in biological studies to evaluate the estrogenicity of environmental chemicals.
The physical and chemical properties of this compound are well-characterized.
Scope and Research Trajectories Pertaining to this compound
The future research landscape for this compound and its derivatives is expanding into new and innovative areas.
Medicinal Chemistry and Imaging:
One promising research direction is in the development of novel medical imaging agents. For example, a fluorinated analog, 2-amino-5-[18F]fluoro-2-methylpentanoic acid, has been developed as a potential tracer for positron emission tomography (PET) imaging of brain tumors. nih.gov The (S)-enantiomer, in particular, has shown high tumor uptake. nih.gov This line of inquiry leverages the unique structure of the α,α-disubstituted acid to create targeted diagnostic tools. Furthermore, derivatives of related structures, like sacubitril, which is based on a substituted methylpentanoic acid backbone, are being investigated for new biological activities, including antibacterial and antifungal properties. nih.govrsc.org
Catalysis and Materials Science:
In the realm of materials science and industrial chemistry, branched-chain carboxylic acids are used to create metal salts that act as catalysts. For instance, molybdenum salts of related acids like 2-ethylhexanoic acid are used as hydrocarbon-soluble catalyst precursors in hydrocracking processes to upgrade heavy oils. google.com The structural properties of this compound suggest its potential for similar applications in creating specialized catalysts or polymers where its branched nature can influence the material's properties.
The continued exploration of stereoselective synthesis will also be crucial. The ability to produce enantiomerically pure forms of this compound and its derivatives is vital for developing new pharmaceuticals and other biologically active molecules, where stereochemistry often dictates efficacy and safety. researchgate.netjst.go.jp
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-2-methylpentanoic acid | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(3,5-2)7(9)10/h4-6H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWPVNVBYOKSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881261 | |
| Record name | 2-Ethyl-2-methylpentanoic acid | |
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Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5343-52-2 | |
| Record name | 2-Ethyl-2-methylpentanoic acid | |
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| Record name | 2-Ethyl-2-methylpentanoic acid | |
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| Record name | 2-Ethyl-2-methylpentanoic acid | |
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| Record name | 2-Ethyl-2-methylpentanoic acid | |
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| Record name | 2-ethyl-2-methylvaleric acid | |
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| Record name | 2-ETHYL-2-METHYLPENTANOIC ACID | |
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Synthetic Methodologies for 2 Ethyl 2 Methylpentanoic Acid and Its Derivatives
Classical Synthetic Approaches and their Mechanistic Foundations
Traditional methods for synthesizing highly branched carboxylic acids like 2-Ethyl-2-methylpentanoic acid rely on well-established reactions that build the carbon skeleton and introduce the carboxyl functional group in a stepwise manner.
Malonic Ester Condensation Strategies for Branched Acids
The malonic ester synthesis is a versatile and classical method for preparing carboxylic acids, particularly those with substitution at the α-carbon. The synthesis of this compound via this route involves the sequential alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation.
The mechanistic pathway begins with the deprotonation of the α-carbon of diethyl malonate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with a primary alkyl halide. To synthesize the target molecule, a dialkylation procedure is necessary.
The process involves:
First Alkylation: The diethyl malonate enolate is reacted with a suitable ethyl halide (e.g., ethyl bromide) to introduce the ethyl group, yielding diethyl ethylmalonate.
Second Alkylation: The monoalkylated ester is treated again with a strong base to remove the remaining acidic α-hydrogen, forming a new enolate. This enolate is then reacted with a methyl halide (e.g., methyl iodide) to introduce the methyl group, resulting in diethyl ethylmethylmalonate.
Hydrolysis and Decarboxylation: The resulting dialkylated ester is hydrolyzed, typically under acidic or basic conditions, to convert the two ester groups into carboxylic acids, forming 2-ethyl-2-methylmalonic acid. Upon heating, this intermediate readily undergoes decarboxylation (loss of CO₂) to yield the final product, this compound.
Aldehyde Oxidation Routes to Carboxylic Acids
Another fundamental approach to synthesizing carboxylic acids is through the oxidation of the corresponding aldehyde. For this compound, the required precursor is 2-ethyl-2-methylpentanal. This method is straightforward, relying on the conversion of the aldehyde functional group to a carboxylic acid functional group without altering the carbon skeleton.
A variety of oxidizing agents can be employed for this transformation. Common laboratory-scale reagents include:
Potassium dichromate (K₂Cr₂O₇) in the presence of dilute sulfuric acid. This strong oxidizing agent effectively converts the aldehyde to the carboxylic acid. The reaction progress is often indicated by a color change of the chromium species from orange (Cr₂O₇²⁻) to green (Cr³⁺).
Potassium permanganate (B83412) (KMnO₄) is another powerful oxidizing agent that can be used.
Milder and more selective oxidizing agents have also been developed, such as those utilizing N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen as the terminal oxidant, providing a more environmentally benign alternative.
The general mechanism for these oxidations involves the initial formation of a hydrate (B1144303) from the aldehyde in the aqueous medium, which is then attacked by the oxidizing agent to facilitate the removal of the aldehydic hydrogen and introduce an additional oxygen atom.
| Oxidizing Agent System | Conditions | Precursor | Product |
| K₂Cr₂O₇ / H₂SO₄ | Heat under reflux | 2-Ethyl-2-methylpentanal | This compound |
| KMnO₄ / H₂O | Varies | 2-Ethyl-2-methylpentanal | This compound |
| N-Hydroxyphthalimide (NHPI) / O₂ | Mild conditions | 2-Ethyl-2-methylpentanal | This compound |
Carbonylation Reactions of Olefinic Precursors
Carbonylation reactions provide a direct method for converting olefins into carboxylic acids. The Koch-Haaf reaction is a particularly relevant example for the synthesis of tertiary carboxylic acids like this compound. wikipedia.orgcambridge.org This reaction involves the treatment of an alkene with carbon monoxide (CO) and water in the presence of a strong acid catalyst. vedantu.com
The mechanism proceeds through the formation of a stable carbocation. For the synthesis of this compound, a suitable C₇ alkene precursor, such as 3-methyl-2-hexene (B101136) or 2-ethyl-1-pentene, is used.
Carbocation Formation: The alkene is protonated by the strong acid catalyst (e.g., H₂SO₄, HF, or BF₃·2H₂O) to form the most stable carbocation. vedantu.comgoogle.com In this case, a tertiary carbocation is formed at the C3 or C2 position of the original alkene chain, which is a necessary intermediate for the final product structure.
Nucleophilic Attack by CO: The highly electrophilic carbocation is then attacked by carbon monoxide, which acts as a nucleophile, to form a highly stable acylium ion.
Hydrolysis: The acylium ion is subsequently quenched with water in a hydrolysis step to yield the final tertiary carboxylic acid. wikipedia.org
This method is highly effective for creating the quaternary α-carbon center in a single step from a readily available olefin precursor. A patent describes a high-yield synthesis of the similar compound 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene using this acid-catalyzed carbonylation approach. google.com
Modern and Stereoselective Synthesis of this compound
The quaternary carbon atom at the α-position of this compound is a stereocenter. Consequently, the compound can exist as a pair of enantiomers. Modern synthetic chemistry has focused on developing methods to control this stereochemistry, allowing for the selective synthesis of one enantiomer over the other.
Asymmetric Synthesis Approaches for Enantiomeric Forms
Asymmetric synthesis aims to produce enantiomerically enriched compounds. For α,α-disubstituted carboxylic acids, this often involves the use of chiral auxiliaries, chiral reagents, or chiral catalysts to influence the stereochemical outcome of a key bond-forming step.
While specific methods for this compound are not extensively detailed in the literature, general strategies for the asymmetric synthesis of α,α-disubstituted amino acids and related compounds can be adapted. nih.govacs.org These methods often involve the diastereoselective alkylation of a chiral enolate equivalent. For instance, a chiral auxiliary can be attached to a glycine (B1666218) or alanine (B10760859) precursor to direct the sequential addition of ethyl and methyl groups in a stereocontrolled manner. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched carboxylic acid.
Catalytic Transformations in Stereocontrol
The development of chiral catalysts has revolutionized asymmetric synthesis, offering more efficient and atom-economical routes to enantiopure compounds. Catalytic methods for constructing quaternary stereocenters are an active area of research.
Potential catalytic strategies applicable to the synthesis of enantiomerically enriched this compound include:
Catalytic Asymmetric Hydrocarboxylation: This involves the use of a chiral transition metal catalyst (e.g., based on Nickel or Copper) to mediate the addition of a carboxyl group to a prochiral olefin. nih.govacs.org Recent advancements have shown that Ni-catalyzed hydrocarboxylation of unactivated alkenes can lead to branched carboxylic acids. nih.govacs.org By using a chiral ligand on the metal center, it is possible to influence the facial selectivity of the addition, leading to one enantiomer in excess.
Enantioselective α-Functionalization: Organocatalysis has emerged as a powerful tool for stereocontrol. Chiral amines or phosphoric acids can catalyze the enantioselective α-functionalization of aldehydes or ketones. acs.org A potential route could involve the asymmetric α-ethylation of 2-methylpentanal (B94375) followed by oxidation.
CuH-Catalyzed Hydrocarboxylation: Copper hydride catalysis has been used for the highly enantioselective hydrocarboxylation of allenes to create acyclic α-quaternary carboxylic acids. nih.govchemrxiv.org This approach could be adapted to suitable allene (B1206475) precursors to generate the desired stereocenter with high enantiomeric excess.
The table below summarizes some modern catalytic approaches used to generate chiral carboxylic acids with quaternary centers, which could be conceptually applied to the synthesis of this compound.
| Catalytic System | Reaction Type | Substrate Class | Key Feature |
| Ni(OAc)₂ / Chiral Ligand | Hydrocarboxylation | Unactivated Alkenes | Forms branched carboxylic acids, potential for enantioselectivity. nih.govacs.org |
| CuH / Chiral Ligand | Hydrocarboxylation | Allenes | Generates acyclic α-quaternary carboxylic acids with high enantioselectivity. nih.govchemrxiv.org |
| Chiral Organocatalyst (e.g., Proline derivative) | α-Functionalization | α,α-Disubstituted Aldehydes | Asymmetric α-amination/nitrogenation sets the quaternary stereocenter. acs.org |
| Dirhodium Complex / Chiral Phosphoric Acid | O-H Bond Insertion | α-Alkyl-α-diazoesters | Catalyzes reaction with water to form chiral α-hydroxy acids. researchgate.net |
These modern methods represent the forefront of synthetic organic chemistry, providing pathways to access specific enantiomers of complex molecules like this compound, which is crucial for applications where stereochemistry plays a critical role.
Strategies for Chiral Induction and Enantio-enrichment
This compound possesses a chiral center at the quaternary C2 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of paramount importance, particularly in the synthesis of active pharmaceutical ingredients, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects. The creation of this specific type of chiral center—a quaternary stereocenter—is a significant challenge in organic synthesis. Several strategies are employed to induce chirality and enrich the desired enantiomer.
Common strategies for achieving enantio-enrichment include:
Asymmetric Catalysis: This involves the use of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. For derivatives of this compound, such as its esters, enantioselective hydrogenation is a viable pathway. Research has shown that related compounds can be synthesized with high enantiomeric excess using specific metal-catalyst systems. For instance, the asymmetric hydrogenation of an unsaturated precursor ester can yield a chiral saturated ester, which can then be hydrolyzed to the desired carboxylic acid.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereoselective formation of a new chiral center. After the desired reaction, the auxiliary is removed, having served its purpose of inducing chirality. This method is well-established for the synthesis of α-substituted carboxylic acids.
Kinetic Resolution: This process involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, resulting in the separation of the faster-reacting enantiomer from the slower-reacting one.
Chiral Crystallization: Advanced crystallization techniques can be used to separate enantiomers. This may involve preferential crystallization, where one enantiomer crystallizes from a supersaturated solution of the racemate, or the use of tailored additives that selectively inhibit the crystallization of one enantiomer, thereby allowing the other to crystallize in high purity researchgate.net.
A specific example for a derivative, Ethyl 2-methylpentanoate (B1260403), demonstrates the power of asymmetric catalysis. The enantioselective hydrogenation of ethyl 2-formylpentanoate using a chiral Iridium-based catalyst system can produce the desired product with very high enantiomeric excess.
| Precursor | Product | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| ethyl 2-formylpentanoate | Ethyl 2-methylpentanoate | [(D)*Ir(1,4-cyclooctadiene)]+[tetrakis(3,5-bis(trifluoromethyl)phenyl)borate]- / H2 | 96% | chemicalbook.com |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of chemical compounds is essential for minimizing environmental impact and improving the sustainability of manufacturing processes. These principles focus on reducing waste, conserving energy, and eliminating the use of toxic substances.
Atom Economy and Efficiency in Synthetic Pathways
Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product wikipedia.orgacs.org. The goal is to design synthetic routes where the maximum number of atoms from the starting materials are present in the product, thus minimizing the generation of waste byproducts wikipedia.orgwordpress.com.
Formula for Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org
A traditional multi-step synthesis for a complex molecule like this compound, such as one involving sequential alkylation of a nitrile, often exhibits poor atom economy. In such a pathway, atoms from leaving groups (e.g., iodine from iodoethane) and reagents used for deprotonation become waste products.
| Reactants | Molecular Weight (g/mol) | Desired Product | Molecular Weight (g/mol) | Byproducts | Calculated Atom Economy |
|---|---|---|---|---|---|
| Pentanenitrile (C5H9N) Iodoethane (C2H5I) Iodomethane (CH3I) Water (2 x H2O) | 83.13 155.97 141.94 36.04 Total: 417.08 | This compound (C8H16O2) | 144.21 | Ammonia (NH3) Hydrogen Iodide (2 x HI) | 34.6% |
In contrast, reactions with high atom economy are typically addition reactions, where all reactant atoms are incorporated into the product. For instance, the Diels-Alder reaction is a classic example of a process with 100% atom economy . Synthetic routes for this compound that utilize catalytic carbonylation of an olefin precursor would likely exhibit a significantly higher atom economy than the alkylation pathway.
Solvent Selection and Reaction Media Innovations
The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Green solvents are characterized by low toxicity, biodegradability, high boiling points (to reduce volatility), and are ideally sourced from renewable feedstocks.
Innovations in reaction media aim to replace traditional volatile organic compounds (VOCs) like chlorinated hydrocarbons or ethers.
Water: Performing reactions in aqueous media is highly desirable. For some transformations, such as the non-catalytic oxidation of an aldehyde precursor to a carboxylic acid, the reaction can be carried out in an aqueous dispersion, reducing the need for organic solvents google.com.
Supercritical Fluids: Supercritical CO2 (scCO2) is a non-toxic, non-flammable, and inexpensive solvent alternative that can be easily removed and recycled by reducing pressure.
Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, which prevents their release into the atmosphere. Their properties can be tuned by modifying the cation and anion.
Solvent-Free Reactions: The most ideal scenario is to conduct reactions without any solvent, which completely eliminates this source of waste.
| Recommended | Problematic | Hazardous (To be avoided) |
|---|---|---|
| Water | Toluene | Benzene |
| Ethanol | Acetonitrile | Chloroform |
| 2-Propanol | Tetrahydrofuran (B95107) (THF) | Carbon Tetrachloride |
| Ethyl Acetate | Hexanes | Dichloromethane |
Sustainable Catalysis in Production Processes
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed faster, at lower temperatures, and with higher selectivity, all of which contribute to reduced energy consumption and waste generation mdpi.com. Sustainable catalysis focuses on developing catalysts that are efficient, recyclable, and derived from abundant, non-toxic materials.
Key trends in sustainable catalysis include:
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their primary advantage is the ease of separation from the product, allowing for simple recovery and reuse. For the production of precursors to this compound, such as 2-ethyl-1-butene (B1580654), zirconium-based heterogeneous catalysts have been explored google.com.
Earth-Abundant Metals: There is a significant research effort to replace catalysts based on scarce and precious metals (like palladium, platinum, and rhodium) with those based on earth-abundant and less toxic metals such as iron, copper, and titanium google.comresearchgate.net.
Biocatalysis: The use of enzymes and whole-cell microorganisms as catalysts represents an ideal green approach. Enzymes operate under mild conditions (physiological temperature and pH) in water and exhibit extremely high selectivity, minimizing byproduct formation.
| Catalyst Type | Advantages | Disadvantages | Relevance to Sustainability |
|---|---|---|---|
| Homogeneous | High activity and selectivity, mild reaction conditions. | Difficult to separate from product, challenging to recycle. | Can reduce energy input but may lead to product contamination and catalyst loss. |
| Heterogeneous | Easily separated and recycled, suitable for continuous processes. | May have lower activity/selectivity than homogeneous counterparts. | High potential for waste reduction and improved process economics through catalyst reuse. |
| Biocatalysts (Enzymes) | Extremely high selectivity, operate in water under mild conditions, biodegradable. | Can be sensitive to temperature and pH, may have limited substrate scope. | Represents the ultimate in green catalysis, minimizing energy use and hazardous waste. |
Chemical Reactivity and Reaction Mechanisms of 2 Ethyl 2 Methylpentanoic Acid
Characteristic Reactions of the Carboxylic Acid Functional Group
Like other carboxylic acids, 2-Ethyl-2-methylpentanoic acid undergoes a variety of reactions characteristic of the carboxyl group, including esterification, salt and anhydride (B1165640) formation, and reduction. However, the rates and conditions for these reactions are heavily influenced by its structure.
Esterification is a hallmark reaction of carboxylic acids, and this compound can react with alcohols in the presence of an acid catalyst to form esters, which are often used in fragrance and flavoring applications cymitquimica.com. The most common method is the Fischer esterification, an equilibrium process where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid masterorganicchemistry.com.
The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester masterorganicchemistry.com.
Mechanism of Fischer Esterification:
Protonation of the carbonyl group: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.
Nucleophilic attack by alcohol: The alcohol molecule attacks the electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Due to the equilibrium nature of the reaction, it is typically driven to completion by using an excess of the alcohol or by removing water as it is formed masterorganicchemistry.com.
The kinetics of esterification for this compound are significantly slower than for linear carboxylic acids like pentanoic acid. This reduced reaction rate is a direct consequence of the steric hindrance created by the ethyl and methyl groups at the α-carbon, which impedes the approach of the alcohol nucleophile to the carbonyl carbon sketchy.com. Increasing the reaction temperature and using a higher concentration of the acid catalyst can help to increase the reaction rate, though the equilibrium position is only weakly dependent on temperature uobaghdad.edu.iq.
| Reactant | Product Example | Typical Conditions | Kinetic Considerations |
|---|---|---|---|
| This compound + Ethanol | Ethyl 2-ethyl-2-methylpentanoate | Excess Ethanol, H₂SO₄ (catalyst), Heat | Slower rate compared to linear acids due to steric hindrance. |
| This compound + Methanol | Methyl 2-ethyl-2-methylpentanoate | Excess Methanol, H₂SO₄ (catalyst), Heat | Rate is generally faster than with larger alcohols. |
As an acid, this compound readily reacts with bases in a neutralization reaction to form carboxylate salts and water cymitquimica.com. This is a fast and straightforward acid-base reaction. For instance, reacting it with a strong base like sodium hydroxide (B78521) (NaOH) yields sodium 2-ethyl-2-methylpentanoate.
Salt Formation: CCCC(C)(CC)C(=O)OH + NaOH → CCCC(C)(CC)C(=O)O⁻Na⁺ + H₂O
Carboxylic acid anhydrides are formed by the removal of one molecule of water from two molecules of the carboxylic acid. The direct dehydration of this compound by heating is generally not efficient. More commonly, anhydrides are prepared by reacting the carboxylic acid with a more reactive derivative, such as an acid chloride, or by using a strong dehydrating agent wikipedia.org. For example, reacting 2-Ethyl-2-methylpentanoyl chloride (the corresponding acid chloride) with sodium 2-ethyl-2-methylpentanoate would yield 2-Ethyl-2-methylpentanoic anhydride.
The formation of the symmetrical anhydride from this compound would again be subject to steric hindrance, potentially requiring more forcing conditions compared to the synthesis of anhydrides from less sterically hindered carboxylic acids sketchy.com.
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires powerful reducing agents, as carboxylic acids are among the more difficult functional groups to reduce.
Common and effective reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) followed by an aqueous workup, or borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF). The product of this reduction is 2-Ethyl-2-methyl-1-pentanol chemspider.comnih.gov.
Reduction using LiAlH₄:
Reaction with LiAlH₄: 4 CCCC(C)(CC)C(=O)OH + 3 LiAlH₄ → [ (CCCC(C)(CC)CH₂O)₄Al ]Li + 4 H₂
Aqueous Workup: [ (CCCC(C)(CC)CH₂O)₄Al ]Li + 4 H₂O → 4 CCCC(C)(CC)CH₂OH + Al(OH)₃ + LiOH
The mechanism involves the deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt, followed by the reduction of the carboxylate to the primary alcohol. Due to the high reactivity of LiAlH₄, these reactions are typically carried out in anhydrous ether or THF. The steric bulk at the alpha-position does not prevent this reaction, as the hydride reagents are small, but it may influence the reaction rate.
A key feature of the structure of this compound is the absence of any hydrogen atoms on the alpha-carbon. The α-carbon is a quaternary center, bonded to a methyl group, an ethyl group, a propyl group (the remainder of the pentanoic chain), and the carboxyl group.
Consequently, this compound cannot undergo typical alpha-substitution reactions that require the presence of an α-hydrogen. This includes the well-known Hell-Volhard-Zelinsky (HVZ) reaction for the α-halogenation of carboxylic acids, which proceeds via an enol or enolate intermediate that cannot be formed in this case libretexts.orglibretexts.org. The first step in these reactions is the removal of an alpha-proton, which is impossible for this compound. This lack of reactivity at the alpha-position is a defining characteristic of its chemical behavior.
Influence of Branching and Stereochemistry on Reactivity Profiles
The highly branched nature of this compound is the single most important factor governing its reactivity compared to other isomers or straight-chain acids.
Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents near the reactive center sketchy.com. In this compound, the quaternary α-carbon creates significant steric congestion around the carboxyl group.
This steric bulk has a pronounced effect on reaction rates, particularly for reactions that involve a nucleophilic attack on the carbonyl carbon, such as Fischer esterification. The bulky ethyl and methyl groups act as a shield, making it more difficult for nucleophiles (like alcohols) to approach and bond with the carbonyl carbon. This leads to a significant decrease in the reaction rate compared to less substituted carboxylic acids sketchy.com.
The table below provides a conceptual comparison of the expected relative rates of esterification for various C8 carboxylic acids, illustrating the impact of alpha-substitution.
| Carboxylic Acid | Structure at α-Carbon | Degree of Steric Hindrance | Expected Relative Rate of Esterification |
|---|---|---|---|
| Octanoic Acid | Primary (-CH₂-) | Low | Fastest |
| 2-Methylheptanoic Acid | Secondary (-CH(CH₃)-) | Moderate | Intermediate |
| This compound | Quaternary (-C(CH₃)(C₂H₅)-) | High | Slowest |
This steric effect is a critical consideration in synthetic applications involving this compound, often necessitating more rigorous reaction conditions (e.g., higher temperatures, longer reaction times, or more potent catalysts) to achieve desired conversions.
Electronic Effects in Reaction Intermediates
The electronic character of reaction intermediates is a critical determinant of reaction pathways and rates. In reactions involving this compound, the stability of carbocationic or carbanionic intermediates is influenced by the electronic properties of the alkyl groups at the α-position.
Alkyl groups, such as the ethyl and methyl groups in this compound, are generally considered to be electron-donating through an inductive effect. This effect arises from the polarization of the sigma bonds, where the alkyl groups push electron density towards the adjacent carbon atom.
Carbocation Intermediates:
In reactions that may proceed through a carbocationic intermediate, the electron-donating nature of the ethyl and methyl groups plays a crucial role in stabilizing the positive charge. This stabilization occurs as the alkyl groups release electron density towards the electron-deficient carbocation center, thereby delocalizing the positive charge and lowering the energy of the intermediate. The stability of carbocations generally increases with the number of alkyl substituents.
| Intermediate Type | Stabilizing Factors |
| Primary Carbocation | One alkyl group |
| Secondary Carbocation | Two alkyl groups |
| Tertiary Carbocation | Three alkyl groups |
This interactive table summarizes the stabilizing effect of alkyl groups on carbocations.
Carboxylate Anion Stability:
Conversely, the electron-donating inductive effect of the alkyl groups can destabilize the carboxylate anion formed upon deprotonation of the carboxylic acid. By pushing electron density onto the already electron-rich carboxylate group, the negative charge becomes more concentrated, increasing the energy of the anion. This effect can influence the acidity of the carboxylic acid, with increased alkyl substitution generally leading to a slight decrease in acidity.
Specific Reaction Mechanisms and Catalytic Transformations
The unique structure of this compound dictates its behavior in various reaction mechanisms, including catalyzed oxidations, decarboxylation, and cascade reactions.
The oxidation of carboxylic acids can be a challenging transformation. For α,α-disubstituted carboxylic acids like this compound, α-oxidation is a potential pathway. Recent research has focused on chemoselective catalytic methods for the α-oxidation of carboxylic acids. One such method utilizes an iron/alkali metal cooperative redox-active system. nih.govorganic-chemistry.org This process involves the enolization of the carboxylic acid, which can be challenging due to the low acidity of the α-protons. organic-chemistry.org Mechanistic studies suggest that alkali metal ions can facilitate the turnover-limiting enolization step, leading to the formation of redox-active heterobimetallic enediolates. organic-chemistry.org These intermediates can then react with an oxidant, such as TEMPO, to yield α-hydroxylated or α-keto acid derivatives. nih.govorganic-chemistry.org
Another study on the partial oxidation of carboxylic acids on Au/TiO2 catalysts revealed that oxidative dehydrogenation can occur. ornl.gov For propionic and butyric acids, this dehydrogenation happens at the C2–C3 positions, forming unsaturated intermediates that are subsequently oxidized. ornl.gov While this study did not specifically include this compound, it provides insights into potential oxidation pathways for branched carboxylic acids.
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental reaction of carboxylic acids. For α,α-disubstituted carboxylic acids, this process can be influenced by the stability of the resulting carbanion or radical intermediate. The decarboxylation of malonic acid derivatives, which are structurally related to gem-dialkyl carboxylic acids, is known to proceed through a cyclic, concerted transition state. This mechanism involves the formation of an enol intermediate.
Modern synthetic methods have utilized photoredox catalysis to achieve decarboxylation under mild conditions. These reactions often proceed through the formation of a radical intermediate. The carboxylic acid is first converted to a redox-active species that can be readily oxidized or reduced by a photocatalyst to generate a carboxyl radical. This radical then rapidly loses CO2 to form an alkyl radical, which can be trapped by a suitable reagent.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful tool in organic synthesis. Carboxylic acids can play a significant role in these sequences, often acting as directing groups or as precursors to reactive intermediates.
The carboxyl group can direct C-H activation at a specific position on a molecule, enabling subsequent functionalization in a cascade process. rsc.org Furthermore, the decarboxylation of carboxylic acids can be employed to generate alkyl radicals, which can then participate in a variety of cascade reactions, including additions to unsaturated systems or cyclization reactions. princeton.edu
While there are no specific examples in the surveyed literature detailing the use of this compound in cascade reactions, its structure suggests potential applications. The tertiary alkyl radical that would be generated upon its decarboxylation could be a valuable intermediate in cascade sequences for the construction of complex molecular architectures.
Stereochemical Studies and Enantiomeric Resolution of 2 Ethyl 2 Methylpentanoic Acid
Enantiomeric Forms and Chiral Recognition Principles
2-Ethyl-2-methylpentanoic acid exists as a pair of enantiomers, designated as (R)-2-Ethyl-2-methylpentanoic acid and (S)-2-Ethyl-2-methylpentanoic acid. These stereoisomers are non-superimposable mirror images of each other and exhibit identical physical and chemical properties in an achiral environment. However, they can differ significantly in their interactions with other chiral molecules and in biological systems.
Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule over the other. This principle is fundamental to the separation of enantiomers. The basis of chiral recognition lies in the formation of transient diastereomeric complexes between the chiral selector (a chiral resolving agent or a chiral stationary phase) and the individual enantiomers of the analyte. These diastereomeric complexes have different energies of formation and, consequently, different stabilities, which allows for their separation.
A widely employed strategy for the resolution of racemic carboxylic acids like this compound is the formation of diastereomeric salts. This method involves reacting the racemic acid with a single, pure enantiomer of a chiral base. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility, melting point, and boiling point.
For instance, reacting a racemic mixture of (R/S)-2-Ethyl-2-methylpentanoic acid with an enantiomerically pure chiral amine, such as (R)-1-phenylethylamine, would yield two diastereomeric salts: [(R)-acid · (R)-base] and [(S)-acid · (R)-base]. These salts can then be separated by techniques like fractional crystallization, owing to their differing solubilities in a given solvent. Once separated, the individual enantiomers of the carboxylic acid can be recovered by treating the diastereomeric salts with a strong acid to protonate the carboxylate and liberate the free chiral acid.
Commonly Used Chiral Resolving Agents for Carboxylic Acids:
Brucine
Strychnine
Quinine
(R)- or (S)-1-Phenylethylamine
The choice of the chiral resolving agent and the solvent system is crucial for achieving efficient separation and is often determined empirically.
The principles of chiral recognition are not limited to the solid state (crystallization) but are also pivotal in solution-based and chromatographic separations. In different media, the interactions governing chiral recognition can vary. These interactions are typically non-covalent and can include:
Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor, forming hydrogen bonds with a chiral selector.
Ionic Interactions: The acidic nature of the carboxyl group allows for the formation of ionic bonds with basic chiral selectors.
Dipole-Dipole Interactions: The polar carbonyl group can participate in dipole-dipole interactions.
Steric Hindrance: The spatial arrangement of the ethyl, methyl, and propyl groups around the chiral center creates a unique three-dimensional structure. A chiral selector will interact differently with the (R) and (S) enantiomers due to steric hindrance, allowing for differentiation.
The "three-point interaction model" is a widely accepted concept explaining chiral recognition. It postulates that for effective chiral discrimination, there must be at least three points of interaction between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent.
Chromatographic Methodologies for Enantiomer Separation
Chromatographic techniques are powerful tools for the separation and analysis of enantiomers, offering high resolution and sensitivity. These methods rely on the differential partitioning of the enantiomers between a stationary phase and a mobile phase.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for enantioseparation. The separation is achieved by using a chiral stationary phase (CSP). The enantiomers of this compound would interact differently with the CSP, leading to different retention times and, thus, their separation.
Several types of CSPs are available, and the selection depends on the properties of the analyte. For a carboxylic acid like this compound, potential CSPs could include:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used due to their broad applicability. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.
Macrocyclic glycopeptide-based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin, when bonded to a silica (B1680970) support, can effectively separate a variety of chiral compounds, including carboxylic acids. The recognition is based on multiple interactions, including ionic, hydrogen bonding, and steric interactions.
Pirkle-type or brush-type CSPs: These phases consist of small chiral molecules covalently bonded to a support. For acidic compounds, a CSP with a basic site would be appropriate to promote ionic interactions.
| Parameter | Hypothetical Value for (R)-enantiomer | Hypothetical Value for (S)-enantiomer |
| Retention Time (min) | 12.5 | 14.2 |
| Separation Factor (α) | \multicolumn{2}{ | c |
| Resolution (Rs) | \multicolumn{2}{ | c |
This table presents hypothetical chiral HPLC data for the enantiomers of this compound for illustrative purposes.
Gas Chromatography (GC) with a chiral stationary phase is another effective method for the separation of volatile chiral compounds. For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and improve chromatographic performance. A common derivatization strategy is esterification to form, for example, the methyl or ethyl ester.
The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs are frequently used for this purpose. These cyclic oligosaccharides have a chiral cavity, and the enantiomers can form transient inclusion complexes with differing stabilities, leading to their separation. The interactions are primarily based on the fit of the analyte within the cyclodextrin (B1172386) cavity and interactions with the functional groups on the rim of the cyclodextrin.
| Parameter | Hypothetical Value for (R)-enantiomer (as methyl ester) | Hypothetical Value for (S)-enantiomer (as methyl ester) |
| Retention Time (min) | 10.8 | 11.5 |
| Separation Factor (α) | \multicolumn{2}{ | c |
| Resolution (Rs) | \multicolumn{2}{ | c |
This table presents hypothetical chiral GC data for the methyl ester derivatives of the enantiomers of this compound for illustrative purposes.
The field of chiral separations is continuously evolving, with new techniques and improvements to existing methods emerging.
Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and higher efficiencies compared to HPLC. Chiral SFC with polysaccharide-based CSPs has proven to be a powerful tool for both analytical and preparative-scale enantioseparations of a wide range of compounds.
Ultra-High-Performance Liquid Chromatography (UHPLC): Chiral UHPLC employs columns packed with sub-2 µm particles, leading to significantly faster analysis times and improved resolution compared to conventional HPLC. This can be particularly advantageous for high-throughput screening of chiral compounds.
Multidimensional Chromatography: In complex matrices, two-dimensional chromatographic techniques (e.g., LCxLC or GCxGC) with a chiral column in the second dimension can provide enhanced selectivity and peak capacity for the resolution of enantiomers from other interfering components.
These emerging techniques offer the potential for more efficient and rapid analysis of the enantiomers of this compound, contributing to a deeper understanding of its stereochemical properties.
Crystallization-Based Enantiomeric Resolution
Crystallization-based methods are powerful techniques for separating enantiomers from a racemic mixture. These processes exploit the different physical properties of diastereomers or the selective crystallization of a single enantiomer to achieve resolution.
Analytical Characterization Techniques for 2 Ethyl 2 Methylpentanoic Acid
Spectroscopic Analysis in Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular architecture of 2-Ethyl-2-methylpentanoic acid by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: While a publicly available experimental ¹H NMR spectrum for this compound is not readily found in the searched literature, a predicted spectrum can be generated based on established principles of chemical shifts and spin-spin coupling. The protons in the molecule are in different chemical environments, which would result in distinct signals. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm. The protons on the ethyl and pentyl chains would exhibit complex splitting patterns (triplets and quartets) at characteristic chemical shifts.
| Predicted ¹H NMR Data | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Carboxyl Proton | 10-12 | Broad Singlet | 1H | -COOH |
| Methylene (B1212753) Protons (Ethyl) | ~1.6 | Quartet | 2H | -CH₂-CH₃ |
| Methyl Protons (Ethyl) | ~0.8 | Triplet | 3H | -CH₂-CH₃ |
| Methylene Protons (Propyl) | ~1.4-1.5 | Multiplet | 2H | -CH₂-CH₂-CH₃ |
| Methylene Protons (Propyl) | ~1.1-1.3 | Multiplet | 2H | -CH₂-CH₂-CH₃ |
| Methyl Protons (Propyl) | ~0.9 | Triplet | 3H | -CH₂-CH₂-CH₃ |
| Methyl Protons (at C2) | ~1.1 | Singlet | 3H | -C(CH₃)- |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. An experimental ¹³C NMR spectrum for this compound is available. nih.gov The spectrum shows distinct signals for each of the eight carbon atoms in the molecule, confirming its structure. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears at the lowest field.
| Experimental ¹³C NMR Data | Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~180 | C=O |
| Quaternary Carbon | ~45 | C2 |
| Methylene Carbon (Ethyl) | ~25 | -CH₂- (Ethyl) |
| Methyl Carbon (Ethyl) | ~8 | -CH₃ (Ethyl) |
| Methylene Carbon (Propyl) | ~35 | -CH₂- (Propyl at C3) |
| Methylene Carbon (Propyl) | ~17 | -CH₂- (Propyl at C4) |
| Methyl Carbon (Propyl) | ~14 | -CH₃ (Propyl) |
| Methyl Carbon (at C2) | ~20 | -CH₃ (at C2) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show characteristic absorption bands for the carboxylic acid group.
| Predicted IR Absorption Bands | Wavenumber (cm⁻¹) | Functional Group | Vibration |
| Broad Band | 2500-3300 | O-H | Stretching (Carboxylic Acid) |
| Sharp Band | 1700-1725 | C=O | Stretching (Carboxylic Acid) |
| Bands | 1210-1320 | C-O | Stretching (Carboxylic Acid) |
| Band | 920-950 | O-H | Bending (Out-of-plane) |
| Multiple Bands | 2850-3000 | C-H | Stretching (Alkyl) |
| Bands | 1350-1480 | C-H | Bending (Alkyl) |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer, while the strong C=O stretch confirms the presence of the carbonyl group.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation pattern. For this compound (molar mass: 144.21 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 144.
| Predicted Mass Spectrometry Fragments | m/z | Fragment Ion | Loss |
| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion | - |
| 127 | [C₈H₁₅O]⁺ | [M-OH]⁺ | OH |
| 115 | [C₇H₁₅O]⁺ | [M-C₂H₅]⁺ | Ethyl radical |
| 99 | [C₆H₁₁O]⁺ | [M-COOH]⁺ | Carboxyl radical |
| 87 | [C₄H₇O₂]⁺ | Alpha-cleavage | Propyl radical |
| 71 | [C₄H₇O]⁺ | McLafferty rearrangement | Propene + water |
| 57 | [C₄H₉]⁺ | Alkyl fragment | |
| 43 | [C₃H₇]⁺ | Alkyl fragment | |
| 29 | [C₂H₅]⁺ | Alkyl fragment |
Advanced Chromatographic Methodologies for Purity and Isomeric Analysis
Chromatographic techniques are essential for separating this compound from impurities and closely related isomers, thereby ensuring its purity.
Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. It is often used to determine the purity of the compound. For carboxylic acids, derivatization to a more volatile ester form (e.g., methyl or ethyl ester) is a common practice to improve peak shape and chromatographic performance. However, analysis of the free acid is also possible using appropriate columns.
A typical GC method for the analysis of this compound would involve a polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, which is well-suited for separating acidic compounds.
| General GC Method Parameters | Condition |
| Column | Polar capillary column (e.g., DB-WAX, Carbowax 20M) |
| Injector Temperature | 200-250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250-300 °C |
| Carrier Gas | Helium or Nitrogen |
| Temperature Program | Initial temperature of ~100 °C, ramped to ~220 °C |
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC is the most common approach.
In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. To ensure the carboxylic acid is in its neutral, protonated form and to achieve good peak shape, the mobile phase is typically acidified with an acid like formic acid or phosphoric acid.
| General LC Method Parameters | Condition |
| Column | Reversed-phase C18 or C8 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid (e.g., 0.1% Formic Acid) |
| Detection | UV at low wavelength (~210 nm) or Mass Spectrometry (LC-MS) |
| Flow Rate | 0.5-1.5 mL/min |
| Column Temperature | Ambient to slightly elevated (e.g., 30-40 °C) |
LC coupled with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the analysis of this compound, allowing for its detection and quantification even at low concentrations.
Hyphenated Techniques in Comprehensive Analysis
Hyphenated analytical techniques, which combine two or more methods to separate and detect compounds, are indispensable for the comprehensive analysis of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful. They offer high sensitivity and selectivity, enabling the identification and quantification of the analyte even in complex biological or environmental samples. These methods couple the superior separation capabilities of chromatography with the definitive identification power of mass spectrometry.
GC-MS for Component Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and robust technique for the analysis of volatile and semi-volatile compounds like this compound. The process involves separating the compound from a mixture using a gas chromatograph and then detecting it with a mass spectrometer. The mass spectrometer provides detailed structural information based on the fragmentation patterns of the ionized compound, allowing for unambiguous identification. nih.gov
For carboxylic acids such as this compound, direct analysis by GC-MS can be challenging due to their polarity and low volatility. Therefore, a derivatization step is often employed prior to analysis. This process converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) derivative. Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. For instance, a method developed for similar branched-chain fatty acids involves derivatization with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which enhances chromatographic properties and detection sensitivity. nih.gov Another approach for related compounds involves conversion to tert-butyldimethylsilyl derivatives. researchgate.net
Once derivatized, the sample is injected into the GC. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer, often a quadrupole or ion trap analyzer, is used for detection. For quantification, Selected Ion Monitoring (SIM) mode is frequently utilized. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly increases sensitivity and reduces matrix interference. researchgate.net
Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Typical Setting |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Pentafluorobenzyl bromide (PFBBr) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Injection Mode | Splitless or Split (e.g., 50:1 ratio) thepharmajournal.com |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp 60-80°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C |
| MS Interface Temp | 280 - 300 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) nih.gov |
| Detection Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
LC-MS and other Coupled Techniques for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary and increasingly popular technique for analyzing carboxylic acids, especially in complex biological matrices. It is particularly advantageous for compounds that are thermally unstable or not easily derivatized for GC-MS. LC-MS combines the high-resolution separation of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with the sensitive and selective detection of mass spectrometry. nih.gov
The analysis of short-chain fatty acids like this compound by reversed-phase (RP) LC can be difficult due to their high polarity, which results in poor retention on standard C18 columns. To overcome this, several strategies can be employed. One approach is derivatization to increase the hydrophobicity of the analyte and improve its interaction with the stationary phase. nih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used for this purpose. nih.gov
Alternatively, different chromatographic modes can be used. Hydrophilic Interaction Liquid Chromatography (HILIC) is an option for retaining polar compounds. Ion-exchange chromatography or ion-pair chromatography, where a reagent is added to the mobile phase to form a neutral complex with the analyte, can also be effective.
The mass spectrometer, typically a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap), is coupled to the LC system via an interface like Electrospray Ionization (ESI). ESI is a soft ionization technique that is well-suited for polar molecules. Analysis is often performed in negative ion mode, which readily forms the [M-H]⁻ ion for carboxylic acids. For enhanced selectivity and sensitivity in complex mixtures, tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode.
Table 2: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting |
|---|---|
| LC Column | Reversed-Phase C18 (with derivatization) or HILIC column (100 mm x 2.1 mm, <2 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 30 - 45 °C |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |
| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS) |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |
Other coupled techniques, such as LC coupled with Nuclear Magnetic Resonance (LC-NMR) or Infrared Spectroscopy (LC-IR), can provide even more detailed structural information, although they are less commonly used for routine quantitative analysis due to lower sensitivity compared to LC-MS. nih.gov
Theoretical and Computational Chemistry of 2 Ethyl 2 Methylpentanoic Acid
Prediction and Correlation of Spectroscopic Parameters
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a powerful tool for structure elucidation. Density Functional Theory (DFT) calculations, particularly employing the Gauge-Including Atomic Orbital (GIAO) method, are standard for predicting ¹H and ¹³C NMR spectra with a high degree of accuracy.
For 2-ethyl-2-methylpentanoic acid, theoretical calculations would determine the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts (δ).
Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum is expected to show distinct signals for the chemically non-equivalent protons. The most downfield signal is anticipated for the acidic proton of the carboxyl group, typically appearing in the 10-12 ppm range, often as a broad singlet due to hydrogen bonding. Protons on the carbon atoms adjacent to the carbonyl group (the α-protons) will be deshielded and are expected to resonate in the 2-3 ppm region. The terminal methyl protons of the ethyl and pentyl chains would appear most upfield.
Predicted ¹³C NMR Chemical Shifts: The carbon NMR spectrum provides key information about the carbon framework. The carbonyl carbon of the carboxylic acid is characteristically found significantly downfield, generally in the 170-185 ppm range. The quaternary α-carbon, being substituted with both an ethyl and a methyl group, would also be deshielded. Carbons in the alkyl chains will appear at progressively lower chemical shifts as their distance from the electron-withdrawing carboxyl group increases.
Below are the anticipated chemical shifts for this compound, derived from computational predictions based on analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | 10.0 - 12.0 | ~180 |
| Quaternary C (C2) | - | ~45 |
| -CH₃ (on C2) | ~1.1 | ~20 |
| -CH₂- (ethyl group) | ~1.6 | ~28 |
| -CH₃ (ethyl group) | ~0.9 | ~9 |
| -CH₂- (pentyl chain, C3) | ~1.5 | ~35 |
| -CH₂- (pentyl chain, C4) | ~1.3 | ~21 |
| -CH₃ (pentyl chain, C5) | ~0.9 | ~14 |
Vibrational Frequency Analysis via DFT
Vibrational frequency analysis using DFT is a cornerstone of computational chemistry for predicting the infrared (IR) and Raman spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. For such calculations, hybrid functionals like B3LYP with a Pople-style basis set such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost.
The predicted vibrational spectrum of this compound would exhibit several characteristic bands corresponding to its functional groups.
O-H Stretch: A very strong and characteristically broad band is expected for the O-H stretching vibration of the carboxylic acid group, typically appearing in the 2500-3300 cm⁻¹ region. This broadening is a result of strong intermolecular hydrogen bonding, which is common for carboxylic acids in their condensed phases.
C-H Stretches: Sharp peaks corresponding to the asymmetric and symmetric stretching of C-H bonds in the methyl and methylene (B1212753) groups are predicted to occur in the 2850-3000 cm⁻¹ range.
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is one of the most prominent features and is anticipated around 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding. acs.orgnih.gov
A table of theoretically predicted vibrational frequencies and their assignments for the most significant modes is presented below.
Table 2: Predicted Vibrational Frequencies for this compound from DFT Analysis
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected IR Intensity |
|---|---|---|
| ~3500 | O-H Stretch (monomer) | Medium |
| ~2960 | C-H Asymmetric Stretch (CH₃) | Strong |
| ~2930 | C-H Asymmetric Stretch (CH₂) | Strong |
| ~2870 | C-H Symmetric Stretch (CH₃) | Medium |
| ~2855 | C-H Symmetric Stretch (CH₂) | Medium |
| ~1710 | C=O Stretch (dimer) | Very Strong |
| ~1465 | C-H Bending (CH₂/CH₃) | Medium |
| ~1410 | C-O-H Bending (in-plane) | Strong |
| ~1300 | C-O Stretch | Strong |
| ~930 | O-H Bending (out-of-plane, dimer) | Medium (Broad) |
Applications in Advanced Materials and Chemical Synthesis
Role as a Synthetic Building Block for Complex Organic Architectures
As a specialized organic acid, 2-ethyl-2-methylpentanoic acid serves as a fundamental building block in the construction of more complex molecules. Its carboxylic acid group provides a reactive site for a variety of chemical transformations, while its branched alkyl structure influences the physical and chemical properties of the resulting derivatives.
This compound is utilized as a precursor in multistep syntheses. For instance, it is employed in the synthesis of 2-ethylhexanoic acid, another significant branched-chain carboxylic acid with wide-ranging industrial uses biosynth.comcymitquimica.com. The synthesis pathway leverages the core structure of this compound, modifying it to achieve the desired final product. This role as a starting material highlights its importance in accessing other valuable chemical compounds through carefully designed synthetic routes.
The compound is a key intermediate in the production of various fine chemicals, particularly esters intended for the flavor and fragrance industry cymitquimica.com. The reaction of this compound with different alcohols yields esters with unique aromatic profiles. While specific esters from this acid are proprietary, analogous compounds like 2-methylpentanoic acid esters are known for their strong, persistent, and often fruity or vegetative odor notes, which are highly valued in perfumery google.com. Esters such as ethyl 2-methylpentanoate (B1260403) are recognized for their pleasant fruity aromas and are used as flavoring agents in food products and as fragrance components in cosmetics and personal care items chemimpex.commedchemexpress.com. The branched structure of this compound contributes to the relatively low volatility and high boiling point of its derivatives, making them persistent and effective in these applications cymitquimica.com.
Utility in Polymer and Materials Science
The integration of this compound and its derivatives into polymers and other materials can significantly modify their physical properties.
While direct use as a primary monomer is not widely documented, carboxylic acids and their esters with unique architectures are often explored in polymer science to impart specific properties. The incorporation of branched structures like this compound can influence polymer chain packing, flexibility, and solubility.
This compound serves as a precursor in the production of plasticizers cymitquimica.com. Plasticizers are additives that increase the plasticity or fluidity of a material, making it softer and more flexible. Esters derived from this acid can be used as plasticizers in various industrial applications medchemexpress.com. The branched alkyl chain is crucial for this function, as it disrupts the close packing of polymer chains, thereby increasing flexibility. This is analogous to the widely used plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP), which is derived from 2-ethylhexanol, demonstrating the utility of the C8 branched structure in achieving effective plasticization for polymers like PVC mdpi.com.
Industrial Chemical Processes and Engineering
The commercial production of this compound and similar "neo-acids" relies on specialized industrial processes designed for high yield and purity. A significant challenge is producing the necessary olefin precursors, which must be substantially free of other isomers to avoid creating a mixture of neo-acids that is exceedingly difficult to separate googleapis.com.
Two primary industrial routes are employed for its synthesis:
Multi-step Synthesis from Cyanoacetate (B8463686): A documented preparation method involves several stages, starting with cyanoacetic acid esters. This route includes alkylation, methylation, hydrolysis, and decarboxylation steps to build the required carbon skeleton google.com. The final step involves the hydrolysis of a nitrile intermediate using concentrated sulfuric acid and sodium nitrite (B80452) to yield the desired carboxylic acid google.com. The table below outlines a typical sequence in this process.
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | Cyanoacetate, Bromopropane | Alkaline Compound (e.g., Sodium Methoxide) | 2-Cyanovalerate |
| 2 | 2-Cyanovalerate | Methyl Iodide, Basic Compound | 2-Cyano-2-methylpentanoate |
| 3 | 2-Cyano-2-methylpentanoate | Sodium Hydroxide (B78521) | 2-Methylpentanenitrile |
| 4 | 2-Methylpentanenitrile | Iodoethane, Alkali Agent (e.g., Sodium Hydride) | 2-Ethyl-2-methylpentanenitrile |
| 5 | 2-Ethyl-2-methylpentanenitrile | Concentrated Sulfuric Acid, Sodium Nitrite | This compound |
This table is a representation of a synthesis route described in patent literature and may involve multiple variations and specific conditions not fully detailed here. google.com
Carbonylation of C6 Olefins: A more direct, high-yield industrial method is the carbonylation of specific C6 branched olefins, namely 3-methyl-2-pentene or 2-ethyl-1-butene (B1580654) googleapis.com. This process involves reacting the olefin with carbon monoxide in the presence of a strong acid catalyst, followed by quenching with water google.com. This synthesis is typically carried out in a closed, high-pressure reactor, such as an autoclave googleapis.comgoogle.com.
Key parameters for the olefin carbonylation process include:
Catalyst: Strong acids are preferred, with boron trifluoride dihydrate (BF₃·2H₂O) and phosphoric acid being effective choices google.com.
Pressure: The reaction is conducted under significant carbon monoxide pressure, often exceeding 1,200 psig (8.375 x 10⁶ N/m²) and desirably above 3,000 psig (2.0938 x 10⁷ N/m²) google.com.
Temperature: The process is run at elevated temperatures to ensure a sufficient reaction rate google.com.
Feedstock Purity: The C6 olefin feedstock must be of high purity to prevent the formation of isomeric acid by-products, with 2,2-dimethylpentanoic acid being the only significant C7 by-product when the process is optimized google.com.
This carbonylation process is highly efficient and selective, making it a preferred route for the large-scale production of this compound and related structures google.com.
Reagent in Chemical Manufacturing
This compound serves as a valuable intermediate and reagent in various chemical manufacturing processes. Its branched-chain structure and carboxylic acid functionality allow it to be a precursor in the synthesis of a diverse range of commercially important compounds.
One of the notable applications of this compound is in the synthesis of other organic acids. For instance, it is used as a starting material in the production of 2-ethylhexanoic acid, a compound widely utilized in the manufacturing of metal salts for driers in paints and varnishes, as well as in the formulation of plasticizers and lubricants biosynth.comwikipedia.org. The synthesis process typically involves the oxidation of 2-ethylhexanal, which can be derived from precursors like this compound chemicalbook.com.
Furthermore, this carboxylic acid is a key component in the synthesis of various esters, which have significant applications in the fragrance and flavor industries cymitquimica.com. The esterification of this compound with different alcohols leads to the formation of esters with unique sensory properties cymitquimica.com. For example, its ester, Ethyl 2-methylpentanoate, is known for its fruity aroma and is used as a flavoring agent in food products and as a fragrance component in cosmetics and personal care items medchemexpress.comchemimpex.com. The synthesis of such esters often involves direct esterification methods catalyzed by acids wikipedia.org.
The production of polymers and plasticizers also utilizes this compound as a building block cymitquimica.com. Its incorporation into polymer chains can enhance properties such as flexibility and durability. The esters derived from this acid can act as plasticizers, which are additives that increase the plasticity or fluidity of a material.
Below is a table summarizing the key applications of this compound as a reagent in chemical manufacturing.
| Product Category | Specific Products | Role of this compound |
| Organic Acids | 2-Ethylhexanoic acid | Precursor/Intermediate in synthesis biosynth.comwikipedia.org |
| Esters | Fragrance and Flavor compounds (e.g., Ethyl 2-methylpentanoate) | Starting material for esterification cymitquimica.commedchemexpress.comchemimpex.com |
| Polymers | Various specialized polymers | Monomer or modifying agent cymitquimica.com |
| Plasticizers | Esters of this compound | Precursor for plasticizer synthesis cymitquimica.com |
Solvent Applications in Specialized Chemical Processes
While the primary application of this compound is as a reagent in chemical synthesis, its properties as a branched-chain carboxylic acid suggest potential utility as a solvent in specialized chemical processes. Carboxylic acids, in general, can act as solvents for a variety of organic compounds due to their ability to form hydrogen bonds and their polar nature researchgate.net.
The branched structure of this compound results in a lower melting point and higher boiling point compared to its straight-chain isomer, which can be advantageous in certain applications requiring a liquid medium over a wider temperature range cymitquimica.com. Its solubility in organic solvents and limited solubility in water are characteristic of a medium-chain carboxylic acid cymitquimica.com.
Although direct and extensive documentation of this compound as a primary solvent is not widespread, its derivatives, particularly its esters, are well-known for their solvent properties. For instance, Ethyl 2-methylpentanoate is utilized as a solvent in the cosmetics and personal care industry chemimpex.com. The acid itself could potentially be used in reaction media where a protic, polar, and relatively non-volatile solvent is required.
The table below outlines the physical properties of this compound that are relevant to its potential solvent applications.
| Property | Value | Significance for Solvent Application |
| Molecular Formula | C8H16O2 | Influences solubility and intermolecular forces |
| Molecular Weight | 144.21 g/mol | Affects boiling point and viscosity |
| Boiling Point | High (relative to similar molecular weight straight-chain acids) | Useful for reactions requiring elevated temperatures cymitquimica.com |
| Solubility | Soluble in organic solvents, limited in water | Determines its miscibility with reactants and products cymitquimica.com |
Role as a Surfactant or Emulsifier
This compound is utilized in the production of surfactants and can itself exhibit surface-active properties, positioning it as a potential surfactant or emulsifier in certain formulations cymitquimica.com. Surfactants are compounds that lower the surface tension between two liquids, a gas and a liquid, or a liquid and a solid. They typically consist of a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail.
In the case of this compound, the carboxylic acid group (-COOH) acts as the hydrophilic head, while the C8 alkyl chain serves as the hydrophobic tail. The branched nature of the alkyl chain can influence its packing at interfaces, which in turn affects its surfactant properties. Short-chain fatty acids and their salts are known to act as surfactants nih.gov.
While not as potent as conventional long-chain surfactants, C8 fatty acids like this compound can function as co-surfactants, working in conjunction with other surfactants to enhance the stability of emulsions or modify the rheological properties of solutions nih.govresearchgate.net. Their presence can lead to the formation of wormlike micelles in concentrated surfactant solutions, significantly increasing the viscosity nih.govresearchgate.net.
The effectiveness of a surfactant is often related to its ability to form micelles, which are aggregates of surfactant molecules dispersed in a liquid colloid. The structure of this compound allows it to participate in the formation of these structures, which are crucial for emulsifying oils and fats in aqueous solutions.
The following table summarizes the characteristics of this compound relevant to its role as a surfactant or emulsifier.
| Structural Feature | Function in Surfactancy | Effect |
| Carboxylic Acid Head | Hydrophilic group | Interacts with water and other polar substances |
| C8 Alkyl Tail | Hydrophobic group | Interacts with nonpolar substances like oils and greases |
| Branched Chain | Molecular packing | Influences the geometry and stability of micelles and interfacial films cymitquimica.com |
Future Research Directions and Emerging Paradigms
Development of Novel and Efficient Synthetic Routes
The synthesis of α,α-disubstituted carboxylic acids like 2-Ethyl-2-methylpentanoic acid presents a significant challenge due to the steric hindrance around the quaternary α-carbon. nih.gov Research is focused on developing more efficient, economical, and environmentally friendly synthetic routes.
One established approach involves the carbonylation of C6 branched olefins, such as 3-methyl-2-pentene or 2-ethyl-1-butene (B1580654), with carbon monoxide in the presence of an acid catalyst like boron trifluoride dihydrate, followed by hydrolysis. google.com However, this method can be complicated by the presence of other C6 olefin isomers, which leads to a mixture of neoacids that are difficult to separate. google.com
More recent innovations aim to improve purity and simplify the reaction process. A method has been disclosed for preparing this compound via the alkylation of cyanoacetic esters. google.com This multi-step process involves the sequential introduction of alkyl groups, followed by hydrolysis and decarboxylation, offering a pathway that can be controlled to achieve high purity. google.com
Alternative strategies for constructing α,α-disubstituted carboxylic acid frameworks are also being explored. These include:
Wolff Rearrangement: A hexafluoroisopropanol (HFIP)-promoted Wolff rearrangement of α-diazoketones provides a catalyst-free method for synthesizing various α,α-disubstituted carboxylic acid derivatives under mild, ambient conditions. rsc.orgresearchgate.net
Dialkylation of β-Alanine Equivalents: A practical and highly efficient route has been developed for symmetrical α,α-disubstituted compounds via the dialkylation of Ni(II) complexes of a β-alanine Schiff base. acs.org This method benefits from simple experimental procedures without the need for an inert atmosphere or dried solvents. acs.org
Future work will likely focus on catalyst development, process optimization to reduce byproducts, and the use of greener solvents and reagents to enhance the sustainability of these synthetic routes.
Advanced Understanding of Stereoselective Transformations
The α-carbon of this compound is a quaternary stereocenter. While the compound is typically produced and used as a racemate, the ability to synthesize specific enantiomers is a significant area of modern organic chemistry with potential applications in pharmaceuticals and materials science. The enantioselective synthesis of molecules with all-carbon quaternary stereocenters is a formidable challenge. nih.govnih.gov
Recent breakthroughs offer promising avenues for the stereoselective synthesis of related structures:
Iridium-Catalyzed Allylic Alkylation: A highly enantioselective iridium-catalyzed allylic alkylation has been developed to create products with an allylic all-carbon quaternary stereocenter. nih.govnih.gov This method utilizes a masked acyl cyanide (MAC) reagent, enabling the one-pot synthesis of enantioenriched α-quaternary carboxylic acids, esters, and amides. nih.govnih.gov
Chromium-Catalyzed Allylation: An enantioselective allylation method using a sulfonamide/oxazoline chromium complex allows for the synthesis of α-homoallylic alcohols containing a quaternary carbon with high diastereoselectivity and enantioselectivity. organic-chemistry.org
Further research is needed to adapt these and other emerging stereoselective methods specifically for the synthesis of (R)- or (S)-2-Ethyl-2-methylpentanoic acid. The development of chiral catalysts that can efficiently control the stereochemistry during C-C bond formation at a sterically congested center is a key objective. Understanding the mechanisms of these transformations in detail will be crucial for optimizing reaction conditions and achieving higher enantiomeric excess.
Exploration of New Applications in Materials Science and Industrial Chemistry
The unique branched structure of this compound imparts specific physical properties, such as a relatively low volatility and a high boiling point compared to its straight-chain isomers. cymitquimica.com These characteristics make it and its derivatives valuable in various industrial applications.
Current and potential applications include:
Flavors and Fragrances: Esters derived from this compound, such as ethyl 2-methylpentanoate (B1260403), are used as flavoring agents in the food industry and contribute fruity notes to perfumes. cymitquimica.comchemicalbook.com
Surfactants and Plasticizers: The parent acid is used in the synthesis of surfactants and plasticizers, where its branched structure can influence properties like solubility and flexibility in polymers. cymitquimica.com
Future research could explore its utility in more advanced materials. For instance, its incorporation into polymer chains could be investigated for creating materials with tailored thermal or mechanical properties. Its metallic salts could be studied for their potential as catalysts or as precursors for metal-organic frameworks (MOFs). The unique steric bulk of the 2-ethyl-2-methylpentyl group could be leveraged to control the packing and intermolecular interactions in liquid crystals or organic semiconductors.
| Derivative | CAS Number | Application Area |
| Ethyl 2-methylpentanoate | 39255-32-8 | Flavoring Agent, Fragrances |
Integration of Artificial Intelligence and Machine Learning in Compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. researchgate.netresearchgate.net These computational tools can be applied to the study of this compound in several ways.
Synthesis Planning and Optimization: AI-driven retrosynthesis tools can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions. wiley.comchemcopilot.com For a target like this compound, these platforms could identify more economical starting materials or suggest reaction conditions that maximize yield and minimize byproducts. wiley.com
Property Prediction: Computational chemistry, enhanced by ML, can accurately predict the physicochemical properties of molecules. For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of derivatives. nih.gov Similarly, methods combining Density Functional Theory (DFT) with solvation models have been used to accurately calculate the acidity constants (pKa) of other α-substituted carboxylic acids, a technique directly applicable to this compound. researchgate.netnih.gov
Catalyst Discovery: ML algorithms can accelerate the discovery of new catalysts for challenging reactions, such as the stereoselective synthesis of α,α-disubstituted carboxylic acids. researchgate.net By analyzing the structural features of known catalysts and their performance, ML models can predict the efficacy of new potential catalysts, guiding experimental efforts toward the most promising candidates. researchgate.netresearchgate.net
The integration of AI promises to reduce the time and resources required for research and development, enabling a deeper understanding of the chemical space around this compound and facilitating the discovery of new applications. researchgate.net
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Ethyl-2-methylpentanoic acid, and how do they influence experimental design?
- Methodological Answer : Key properties include a molecular weight of 144.21 g/mol, boiling point (215–220°C), density (0.9187 g/cm³ at 17°C), and solubility in chloroform, ethanol, and methanol . These properties dictate solvent selection (e.g., methanol for reactions requiring polar aprotic conditions) and storage protocols (sealed, dry, room temperature). Acid dissociation constant (pKa ≈ 4.85) suggests moderate acidity, requiring pH-controlled environments for stability studies .
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) in deuterated solvents (e.g., CDCl₃) to confirm branching and functional groups. High-performance liquid chromatography (HPLC) with UV detection is advised for purity assessment, referencing certified standards like DRE-C13348600 . Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities, while Fourier-transform infrared spectroscopy (FTIR) validates carboxylate stretching vibrations (~1700 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers at room temperature, protected from moisture and light. Use desiccants to prevent hydrolysis of the carboxylic acid group. For long-term stability, monitor via accelerated degradation studies (e.g., 40°C/75% relative humidity) and validate with periodic HPLC analysis .
Advanced Research Questions
Q. How can synthesis routes for this compound be optimized to minimize byproducts?
- Methodological Answer : Employ malonic ester synthesis with diethyl malonate, using ethyl and methyl halides for alkylation. Optimize reaction conditions (e.g., sodium ethoxide as a base, anhydrous ethanol solvent) to favor mono-alkylation. Hydrolysis under acidic conditions (HCl/H₂O) followed by decarboxylation at 150–200°C yields the target compound. Kinetic control (low temperature) reduces poly-alkylation byproducts .
Q. What computational approaches are suitable for modeling the reactivity of this compound in enzymatic systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties and binding affinities with enzymes like cytochrome P450. Molecular docking (AutoDock Vina) simulates interactions with active sites, while molecular dynamics (GROMACS) assesses stability in aqueous environments. These models guide hypotheses for in vitro enzymatic inhibition assays .
Q. How can researchers resolve contradictions in solubility data for this compound across solvents?
- Methodological Answer : Systematically test solubility in graded solvent mixtures (e.g., ethanol/water) using gravimetric analysis. Validate results with differential scanning calorimetry (DSC) to detect polymorphic forms. Cross-reference with Hansen solubility parameters to rationalize discrepancies. Purity verification via NMR and HPLC is critical to rule out impurity interference .
Q. What strategies are effective for analyzing the environmental persistence of this compound?
- Methodological Answer : Conduct aerobic biodegradation studies (OECD 301B protocol) with activated sludge to measure half-life. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products. Computational tools like EPI Suite predict bioaccumulation potential (log P ≈ 2.5), while toxicity assays (e.g., Daphnia magna) assess ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
